molecular formula C9H7Br B176729 7-Bromo-1H-indene CAS No. 16657-07-1

7-Bromo-1H-indene

Cat. No.: B176729
CAS No.: 16657-07-1
M. Wt: 195.06 g/mol
InChI Key: JTRQKQGKIYROIO-UHFFFAOYSA-N
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Description

7-Bromo-1H-indene is a chemical compound with the molecular formula C9H7Br . It is used as a reactant/reagent in the synthesis of a broad range of ansa-zirconocenes containing bis (2-methyl-4-arylindenyl)dimethylsilane ligands via palladium-catalyzed reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, and 1 bromine atom . The average mass of the molecule is 195.056 Da and the monoisotopic mass is 193.973099 Da .


Chemical Reactions Analysis

This compound is used as a reactant in the synthesis of a broad range of ansa-zirconocenes . It is also involved in various other chemical reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 257.0±29.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.5±3.0 kJ/mol . The flash point is 113.0±18.7 °C . The index of refraction is 1.633 . The molar refractivity is 45.7±0.3 cm3 .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of complex structures such as benzo[a]fluorenes, benzo[b]fluorenes, and indenes, including 7-Bromo-1H-indene, is facilitated by a method involving BF3·OEt2 promoted intramolecular cascade cycloaromatization of 1,7-ynones. This method enables the formation of consecutive C-C bonds and aromatization under mild conditions (D. Kishore et al., 2022).
  • The synthesis of 2-bromo-1H-indene with 1H-pyrrole, 1H-indole, 9H-carbazole, and their derivatives has been achieved using Pd-catalyzed cross-coupling reactions. This method is instrumental in obtaining novel ligands containing azole fragments bonded with cyclopentadienyl via nitrogen (A. Lebedev et al., 2009).

Molecular Dynamics and Structural Analysis

  • Tris(indenyl)methylsilane, related to this compound, shows interesting molecular dynamics, with its behavior and molecular structure elucidated using various NMR techniques. This compound exhibits complex [1,5]-silatropic shifts interconverting different isomers (M. Stradiotto et al., 1996).

Chemical Reactions and Mechanisms

  • The electrophilic addition of deuterium bromide to indene, a process related to the chemistry of this compound, has been studied. This research provides insights into the mechanisms of polar addition of hydrogen halides to olefins (M. Dewar et al., 1963).

Catalysis and Polymerization

  • Metallocenes containing indenyl ligands, which can be synthesized from this compound, have been characterized and utilized in olefin polymerization catalysis. These compounds demonstrate the broad applicability of indene derivatives in catalysis and material synthesis (A. Voskoboynikov et al., 2005).

Safety and Hazards

7-Bromo-1H-indene is classified as Acute Tox. 4 Oral according to the hazard classifications . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Properties

IUPAC Name

7-bromo-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRQKQGKIYROIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537049
Record name 7-Bromo-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16657-07-1
Record name 7-Bromo-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-BROMO-1H-INDENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

30 g of 4-bromo-1-indanol is dissolved in 720 ml of toluene, 27 g of paratoluene sulphonic acid is added, then 0.93 g of 4-tertbutylcatechol is added. The mixture is taken to reflux for one hour. After cooling to 20° C., the organic phase is washed with 25 ml of N sodium hydroxide, dried and concentrated to dryness, and the residue is chromatographed on silica, eluting with a hexane-difluoro dichloro ethane mixture (95-5), and 24.6 g of expected product is isolated.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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